molecular formula C10H12F3NO2 B13563645 2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol

2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol

Cat. No.: B13563645
M. Wt: 235.20 g/mol
InChI Key: XBBTVXKCYIGBGW-UHFFFAOYSA-N
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Description

2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol is an organic compound with the molecular formula C10H12F3NO2 and a molecular weight of 235.21 g/mol . It is characterized by the presence of an amino group, a methoxy group, and a trifluoromethyl group attached to a phenyl ring, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxy-5-(trifluoromethyl)benzaldehyde with an appropriate amine under reductive amination conditions. This process typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications .

Properties

Molecular Formula

C10H12F3NO2

Molecular Weight

235.20 g/mol

IUPAC Name

2-amino-2-[2-methoxy-5-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C10H12F3NO2/c1-16-9-3-2-6(10(11,12)13)4-7(9)8(14)5-15/h2-4,8,15H,5,14H2,1H3

InChI Key

XBBTVXKCYIGBGW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)C(CO)N

Origin of Product

United States

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